molecular formula C14H19Cl3N2O B11991826 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}butanamide

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}butanamide

Cat. No.: B11991826
M. Wt: 337.7 g/mol
InChI Key: KDKDVGMLNCJBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}butanamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a methylamino group, and a trichloroethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}butanamide typically involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with 2,2,2-trichloroethyl butanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}butanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}butanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide
  • N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}propionamide
  • N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}isobutyramide

Uniqueness

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloroethyl group, in particular, contributes to its reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19Cl3N2O

Molecular Weight

337.7 g/mol

IUPAC Name

N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]butanamide

InChI

InChI=1S/C14H19Cl3N2O/c1-3-7-12(20)18-13(14(15,16)17)19(2)10-11-8-5-4-6-9-11/h4-6,8-9,13H,3,7,10H2,1-2H3,(H,18,20)

InChI Key

KDKDVGMLNCJBQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)N(C)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.